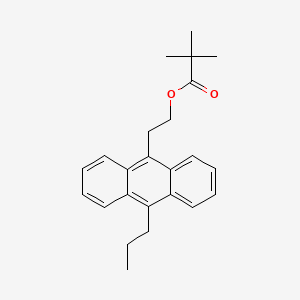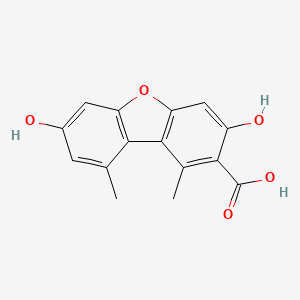
(2R,3S)-3-methyl-2-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-methyl-2-phenylpyrrolidine is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies. The presence of a phenyl group and a methyl group attached to the pyrrolidine ring adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-methyl-2-phenylpyrrolidine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyrrole or pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-methyl-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-methyl-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors, due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The phenyl group may participate in π-π interactions, while the pyrrolidine ring can engage in hydrogen bonding or hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-methyl-2-phenylpyrrolidine: The enantiomer of the compound, with opposite stereochemistry at both chiral centers.
(2R,3R)-3-methyl-2-phenylpyrrolidine: A diastereomer with the same configuration at one chiral center but different at the other.
(2S,3S)-3-methyl-2-phenylpyrrolidine: Another diastereomer with opposite configurations at both chiral centers.
Uniqueness
(2R,3S)-3-methyl-2-phenylpyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. The presence of both a phenyl and a methyl group on the pyrrolidine ring further distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets.
Propiedades
Número CAS |
155220-62-5 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(2R,3S)-3-methyl-2-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
Clave InChI |
CWOJBVGDNJVMNZ-GXSJLCMTSA-N |
SMILES isomérico |
C[C@H]1CCN[C@H]1C2=CC=CC=C2 |
SMILES canónico |
CC1CCNC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
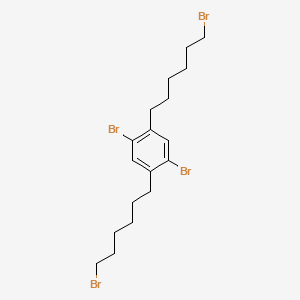
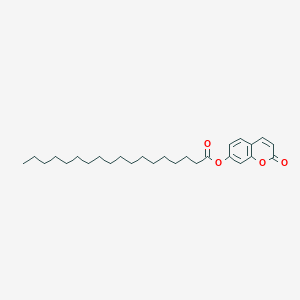
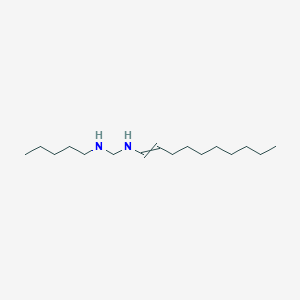
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
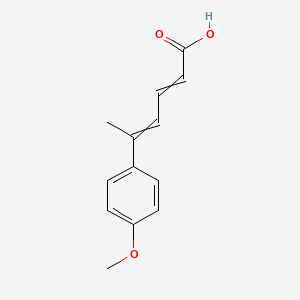
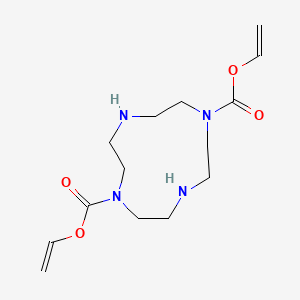
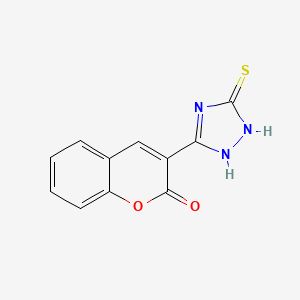
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

